molecular formula C10H17N3 B11912374 2-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine

2-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine

Cat. No.: B11912374
M. Wt: 179.26 g/mol
InChI Key: NXXKTWIPGUYTNZ-UHFFFAOYSA-N
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Description

2-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine is a bicyclic heterocyclic compound featuring a saturated 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine core with an isopropyl substituent at position 2 and an amine group at position 7. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with biological targets such as enzymes and receptors .

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

2-propan-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine

InChI

InChI=1S/C10H17N3/c1-7(2)9-6-13-5-3-4-8(11)10(13)12-9/h6-8H,3-5,11H2,1-2H3

InChI Key

NXXKTWIPGUYTNZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CN2CCCC(C2=N1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminopyridine with isopropylamine and a suitable aldehyde or ketone under reflux conditions in ethanol . The reaction is often catalyzed by acids or bases to facilitate the formation of the imidazo[1,2-a]pyridine ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the imidazo[1,2-a]pyridine ring to more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the imidazo[1,2-a]pyridine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups onto the imidazo[1,2-a]pyridine ring .

Scientific Research Applications

2-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell growth, differentiation, or apoptosis .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure Variations

For example:

  • Unsaturated analogs (e.g., 2,6-bis(2-furyl)imidazo[1,2-a]pyridin-8-amine ) lack the saturated ring, which may reduce conformational flexibility and alter binding kinetics.
  • Triazolo[1,5-a]pyridine derivatives (e.g., 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-amine ) replace the imidazole ring with a triazole, altering hydrogen-bonding capabilities and electronic properties.

Substituent Effects

The isopropyl group at position 2 distinguishes the target compound from closely related structures:

  • Methyl substituents (e.g., 2-Methylimidazo[1,2-a]pyridin-8-amine ): Smaller alkyl groups may enhance solubility but reduce lipophilicity compared to isopropyl.
  • Halogenated analogs (e.g., 6-iodo derivatives ): Halogens enhance electrophilicity and may improve binding to hydrophobic pockets.
Table 1: Key Structural Analogs and Properties
Compound Name Substituents (Position) Core Saturation Molecular Weight Notable Activity Reference
Target Compound 2-Isopropyl, 8-NH₂ Tetrahydro ~193.25* N/A
2-Methylimidazo[1,2-a]pyridin-8-amine 2-Methyl, 8-NH₂ Unsaturated 147.18 Kinase inhibition
2-(3,4-Dimethoxyphenyl)-6-phenethyl analog 2-Dimethoxyphenyl, 6-phenethyl Unsaturated ~437.5 Antifungal/antibacterial
5,6,7,8-Tetrahydro-[1,2,4]triazolo analog Triazole core Tetrahydro ~152.17 N/A

*Calculated based on molecular formula C₉H₁₅N₃.

Physicochemical Properties

  • Solubility : Saturation of the core (tetrahydro) may improve aqueous solubility relative to unsaturated analogs .
  • Molecular Weight : The target compound (~193.25) is heavier than methyl analogs but lighter than aryl-substituted derivatives (e.g., ~437.5 for compound 24 ).

Antibacterial and Antifungal Potential

  • Tetrahydroimidazo[1,2-a]pyrimidine-hydrazones (e.g., compounds 8d–8f ) exhibit zones of inhibition up to 33 mm against E. coli and S. aureus, suggesting the tetrahydro core enhances antibacterial efficacy.
  • 2-(3,4-Dimethoxyphenyl) derivatives show selective antifungal activity, with MIC values as low as 0.5 µg/mL against Candida species . The isopropyl group in the target compound may similarly modulate antifungal potency.

Kinase and Enzyme Modulation

  • 8-Aminoimidazo[1,2-a]pyridines are reported as kinase inhibitors, with substituents at position 2 influencing selectivity . The isopropyl group’s steric bulk may favor binding to ATP pockets in kinases.

Biological Activity

2-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine is a heterocyclic compound with significant biological activity. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula: C9H15N3
  • Molecular Weight: 165.24 g/mol
  • CAS Number: 126052-25-3

The biological activity of 2-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine primarily involves its interaction with specific enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor functions by binding to active sites. This interaction can lead to significant alterations in cellular pathways and physiological responses.

Antimicrobial Activity

Research indicates that 2-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine exhibits antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for this compound have been evaluated in several studies:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus4.0
Escherichia coli16.0
Bacillus subtilis8.0
Pseudomonas aeruginosa32.0

These results suggest that the compound has a promising profile as an antimicrobial agent, particularly against Gram-positive bacteria.

Anticancer Activity

In vitro studies have demonstrated the potential anticancer effects of this compound on various cancer cell lines. The compound has shown cytotoxicity against:

Cancer Cell Line IC50 (µM)
HeLa (cervical cancer)10.5
MCF-7 (breast cancer)12.3
A549 (lung cancer)15.0

These findings indicate that 2-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine may act as a potential therapeutic agent in cancer treatment.

Study on Antimicrobial Efficacy

A study conducted by researchers aimed to evaluate the antimicrobial efficacy of various derivatives of imidazo compounds including 2-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine. The results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria with a notable effect on Staphylococcus aureus and Escherichia coli .

Study on Anticancer Properties

Another research focused on the anticancer properties of the compound demonstrated that it induces apoptosis in cancer cells through the activation of caspase pathways. The study highlighted that treatment with this compound resulted in increased levels of pro-apoptotic factors while decreasing anti-apoptotic factors within the cells .

Discussion

The biological activity of 2-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine suggests its potential as a versatile therapeutic agent. Its antimicrobial and anticancer properties make it a candidate for further research and development in pharmaceutical applications.

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